molecular formula C15H13FN2O2 B4482737 2-(6-fluoro-1H-indol-1-yl)-N-(2-furylmethyl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(2-furylmethyl)acetamide

Cat. No.: B4482737
M. Wt: 272.27 g/mol
InChI Key: QJIJDDBIAAYYCM-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluoro-substituted indole ring and a furan ring connected through an acetamide linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(2-furylmethyl)acetamide typically involves the following steps:

    Formation of 6-fluoroindole: The starting material, 6-fluoroindole, can be synthesized through the fluorination of indole using a suitable fluorinating agent such as Selectfluor.

    Acetamide Formation: The 6-fluoroindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(6-fluoro-1H-indol-1-yl)acetamide.

    Furylmethyl Substitution: The final step involves the substitution of the acetamide group with a furylmethyl group. This can be achieved by reacting 2-(6-fluoro-1H-indol-1-yl)acetamide with 2-furylmethylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the acetamide linkage, potentially converting it to an amine.

    Substitution: The fluoro group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Fluoro-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. The fluoro-substituted indole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    2-(1H-indol-1-yl)-N-(2-furylmethyl)acetamide: Lacks the fluoro substitution, which may affect its biological activity.

    2-(6-chloro-1H-indol-1-yl)-N-(2-furylmethyl)acetamide: Contains a chloro group instead of a fluoro group, which can influence its reactivity and interactions.

    2-(6-bromo-1H-indol-1-yl)-N-(2-furylmethyl)acetamide: The bromo substitution may lead to different chemical and biological properties.

Uniqueness: The presence of the fluoro group in 2-(6-fluoro-1H-indol-1-yl)-N-(2-furylmethyl)acetamide imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-12-4-3-11-5-6-18(14(11)8-12)10-15(19)17-9-13-2-1-7-20-13/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIJDDBIAAYYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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